4-(Aminomethyl)-3-isopropoxyphenol
Description
4-(Aminomethyl)-3-isopropoxyphenol is a phenolic derivative characterized by an aminomethyl (–CH₂NH₂) group at the para position and an isopropoxy (–O–C₃H₇) substituent at the meta position of the benzene ring.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
4-(aminomethyl)-3-propan-2-yloxyphenol |
InChI |
InChI=1S/C10H15NO2/c1-7(2)13-10-5-9(12)4-3-8(10)6-11/h3-5,7,12H,6,11H2,1-2H3 |
InChI Key |
RYLSSJTXQISRDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(AMINOMETHYL)-3-(PROPAN-2-YLOXY)PHENOL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and isopropyl bromide.
Formation of Propan-2-yloxy Group: The first step involves the reaction of 4-hydroxybenzaldehyde with isopropyl bromide in the presence of a base, such as potassium carbonate, to form 4-(propan-2-yloxy)benzaldehyde.
Reduction: The aldehyde group in 4-(propan-2-yloxy)benzaldehyde is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of 4-(AMINOMETHYL)-3-(PROPAN-2-YLOXY)PHENOL follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors to handle large quantities of starting materials and reagents.
Continuous Flow Systems: Implementing continuous flow systems to ensure consistent production and minimize reaction times.
Purification: Employing advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(AMINOMETHYL)-3-(PROPAN-2-YLOXY)PHENOL undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines or alcohols.
Substitution: Various substituted phenols or amines.
Scientific Research Applications
4-(AMINOMETHYL)-3-(PROPAN-2-YLOXY)PHENOL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(AMINOMETHYL)-3-(PROPAN-2-YLOXY)PHENOL involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, based on structural parallels to compounds mentioned in the context of perovskite materials (e.g., ammonium-based cations like 3-(aminomethyl)piperidinium (3AMP) and 4-(aminomethyl)piperidinium (4AMP)), a hypothetical comparison can be inferred:
Key Differences:
- Functional Groups: Unlike ammonium-based cations (3AMP, 4AMP, BA), this compound is a neutral molecule with phenolic –OH, which may limit its utility in ionic perovskite frameworks but enhance solubility in polar solvents.
Research Findings and Limitations
The evidence highlights the role of aminomethyl-substituted cations in perovskite stability and efficiency . For example, 4AMP-based perovskites exhibit improved moisture resistance compared to BA-based analogs due to stronger cation–layer interactions.
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